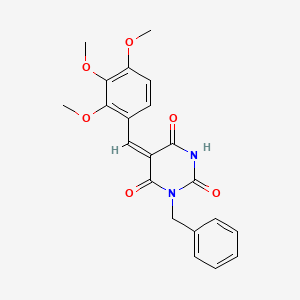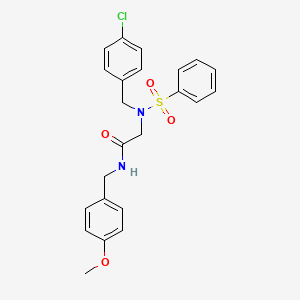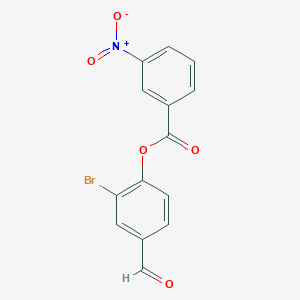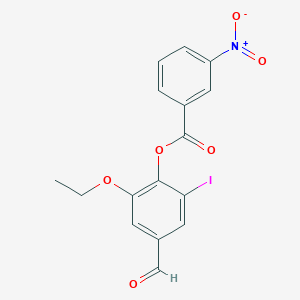
1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea
概要
説明
1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, holds potential for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea typically involves the reaction of 2,3-dipyridin-2-ylquinoxaline with 3-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
化学反応の分析
Types of Reactions
1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use as an inhibitor in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of advanced materials and as a precursor for other chemical compounds.
作用機序
The mechanism of action of 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can form complexes with metal ions, facilitating various catalytic reactions.
類似化合物との比較
Similar Compounds
- 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-phenylthiourea
- 1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(4-methoxyphenyl)thiourea
Uniqueness
1-(2,3-Dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea is unique due to the presence of the 3-methoxyphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with biological targets and its effectiveness in various applications.
特性
IUPAC Name |
1-(2,3-dipyridin-2-ylquinoxalin-6-yl)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N6OS/c1-33-19-8-6-7-17(15-19)29-26(34)30-18-11-12-20-23(16-18)32-25(22-10-3-5-14-28-22)24(31-20)21-9-2-4-13-27-21/h2-16H,1H3,(H2,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJAPUHFLWGBSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=N4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[7-(furan-2-carbonylamino)-9H-fluoren-2-yl]furan-2-carboxamide](/img/structure/B3704952.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3704964.png)
![1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide](/img/structure/B3704971.png)


![(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3704985.png)
![N-[(2,6-dichlorophenyl)methyl]-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide](/img/structure/B3704993.png)
![N~2~-(2,4-dichlorobenzyl)-N-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3704999.png)

![4-{2-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZAMIDO}BENZOIC ACID](/img/structure/B3705002.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3705007.png)
![5-[2-(benzyloxy)-5-bromobenzylidene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B3705013.png)

